

A Comprehensive Spectroscopic Guide to 4-Methyl-2-vinylpyridine

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Compound of Interest

Compound Name: 4-Methyl-2-vinylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Methyl-2-vinylpyridine**, a heterocyclic compound of interest in polymer chemistry and pharmaceutical research. Due to the limited availability of directly published raw spectra for this specific molecule, this guide presents a robust, data-driven prediction based on the well-documented spectroscopic characteristics of structurally analogous compounds, including 4-vinylpyridine, 2-vinylpyridine, and various methyl-substituted pyridines.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methyl-2-vinylpyridine**. These predictions are derived from established principles of spectroscopy and comparative analysis of closely related molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methyl-2-vinylpyridine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.4	d	~5.0	H6 (proton on C6)
~7.0 - 7.2	m	-	H3, H5 (protons on C3 and C5)
~6.7	dd	~17.5, ~10.8	H7 (vinyl CH)
~6.1	d	~17.5	H8a (trans vinyl CH ₂)
~5.4	d	~10.8	H8b (cis vinyl CH ₂)
~2.4	s	-	CH ₃ (methyl protons)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methyl-2-vinylpyridine**

Chemical Shift (δ , ppm)	Assignment
~158	C2 (carbon attached to vinyl group)
~149	C6
~147	C4 (carbon attached to methyl group)
~136	C7 (vinyl CH)
~122	C3
~120	C5
~116	C8 (vinyl CH ₂)
~21	CH ₃ (methyl carbon)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for **4-Methyl-2-vinylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3010	Medium	C-H stretching (aromatic and vinyl)
~2980-2920	Medium	C-H stretching (methyl)
~1640	Medium	C=C stretching (vinyl)
~1595, 1560, 1480	Strong	C=C and C=N stretching (pyridine ring)
~1435	Medium	C-H bending (methyl)
~990, 910	Strong	C-H out-of-plane bending (vinyl)
~830	Strong	C-H out-of-plane bending (aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments for **4-Methyl-2-vinylpyridine**

m/z	Proposed Fragment	Notes
119	[M] ⁺	Molecular ion
118	[M-H] ⁺	Loss of a hydrogen radical
104	[M-CH ₃] ⁺	Loss of a methyl radical
92	[M-C ₂ H ₃] ⁺	Loss of a vinyl radical
78	[C ₅ H ₄ N] ⁺	Pyridine radical cation

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives and other volatile organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methyl-2-vinylpyridine** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl_3 , ~0.7 mL), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[1][2] Chemical shifts are referenced internally to the residual solvent peak or an internal standard such as tetramethylsilane (TMS). For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

2.2 Infrared (IR) Spectroscopy

For a liquid sample like **4-Methyl-2-vinylpyridine**, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3] The spectrum is then acquired using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .[4] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[5][6]

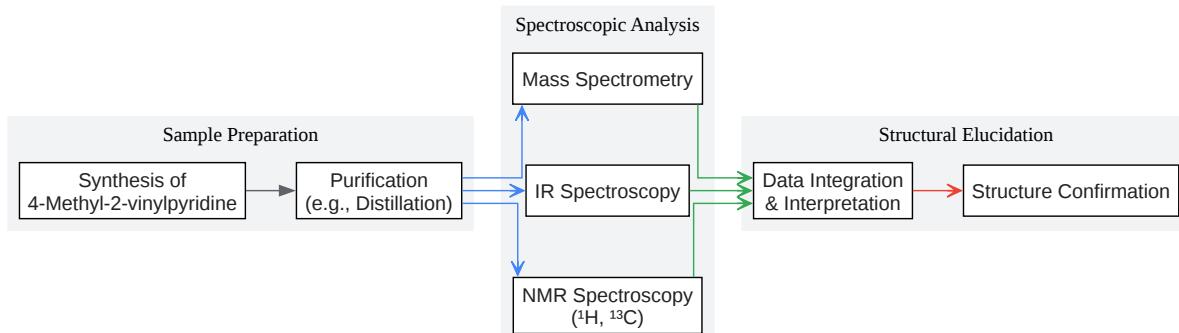
2.3 Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8] A dilute solution of **4-Methyl-2-vinylpyridine** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9][10]

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like **4-Methyl-2-vinylpyridine**.

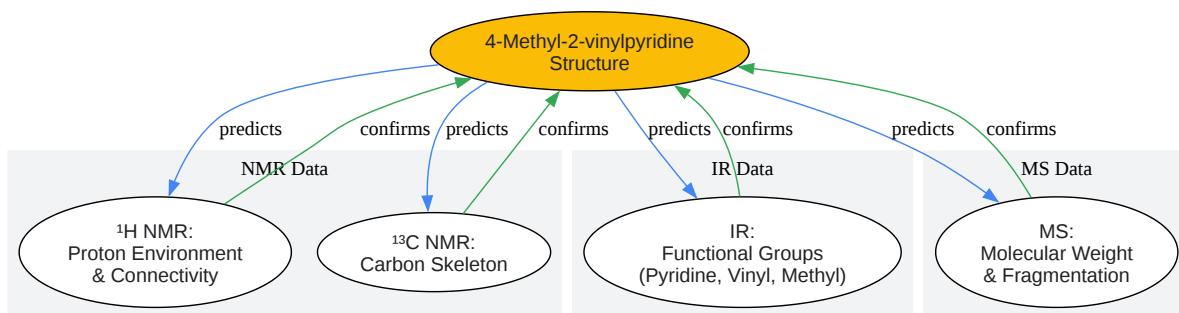


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General workflow for spectroscopic analysis.

3.2 Interrelation of Spectroscopic Data for Structural Confirmation

This diagram shows how the different types of spectroscopic data are interrelated and contribute to the confident structural assignment of **4-Methyl-2-vinylpyridine**.



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Interrelation of spectroscopic data for structural confirmation.

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